molecular formula C9H9BrN2 B11880775 5-Bromo-6-propylpicolinonitrile

5-Bromo-6-propylpicolinonitrile

Cat. No.: B11880775
M. Wt: 225.08 g/mol
InChI Key: JQYRLLCHYJZUQY-UHFFFAOYSA-N
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Description

5-Bromo-6-propylpicolinonitrile is a chemical compound with the molecular formula C9H9BrN2. It belongs to the class of picolinonitriles, which are derivatives of pyridine. This compound is characterized by the presence of a bromine atom at the 5th position and a propyl group at the 6th position of the pyridine ring, along with a nitrile group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-propylpicolinonitrile can be achieved through several methods. One common approach involves the bromination of 6-propylpicolinonitrile using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors can enhance the reaction rate and yield, making the process more suitable for commercial production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-propylpicolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-6-propylpicolinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-6-propylpicolinonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-propylpicolinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a bromine atom, propyl group, and nitrile group makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

5-bromo-6-propylpyridine-2-carbonitrile

InChI

InChI=1S/C9H9BrN2/c1-2-3-9-8(10)5-4-7(6-11)12-9/h4-5H,2-3H2,1H3

InChI Key

JQYRLLCHYJZUQY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=N1)C#N)Br

Origin of Product

United States

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